Enhanced TPSA vs. Diphenyl Analog
The target compound possesses a computed TPSA of 76.7 Ų, which is approximately 3.8 times greater than the 20.23 Ų TPSA of its closest structural analog, 2,2,3,3,3-pentafluoro-1,1-diphenylpropan-1-ol (CAS 337-33-7) [1]. This difference arises from the sulfur atoms in the thiophene rings, each contributing additional polar surface. TPSA is a key determinant of reversed-phase chromatographic retention and passive membrane permeability in biological assays; compounds with TPSA > 60 Ų typically exhibit distinctly longer aqueous-phase retention and lower organic-phase partitioning compared to those with TPSA < 30 Ų [2].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 76.7 Ų (XLogP3 = 3.8) |
| Comparator Or Baseline | 2,2,3,3,3-Pentafluoro-1,1-diphenylpropan-1-ol (CAS 337-33-7): TPSA = 20.23 Ų (LogP = 4.12) |
| Quantified Difference | TPSA difference: +56.47 Ų (3.8× fold-increase); concurrent LogP decrease of approximately 0.32 log units |
| Conditions | Computed molecular descriptors; XLogP3 algorithm for target compound [1]; ChemAxon/standard LogP algorithm for comparator |
Why This Matters
A 56.5 Ų TPSA differential translates into markedly different reversed-phase HPLC retention times and different organic/aqueous partition coefficients, making the target compound the appropriate choice when higher polarity and aqueous-phase compatibility are required in synthetic or analytical workflows.
- [1] Kuujia.com Chemical Database. Entry for CAS 722491-66-9. Computed Properties: XLogP3 = 3.8, TPSA = 76.7 Ų, HBD = 1, HBA = 8. Accessed April 2026. View Source
- [2] P. Ertl, B. Rohde, P. Selzer. Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. J. Med. Chem. 2000, 43, 3714–3717. (Class-level reference for TPSA significance in permeability). View Source
